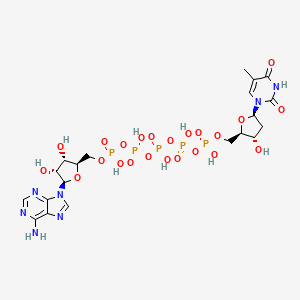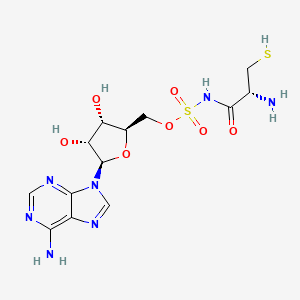
5'-O-(N-(L-Cysteinyl)-sulfamoyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(L-Cysteinylsulfamoyl)adenosine is a compound belonging to the class of organic compounds known as purine nucleosides. These compounds comprise a purine base attached to a ribosyl or deoxyribosyl moiety. This particular compound is notable for its unique structure, which includes a sulfamoyl group attached to the 5’-position of the adenosine molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(L-Cysteinylsulfamoyl)adenosine typically involves the reaction of adenosine with L-cysteine and a sulfamoylating agent. The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the proper formation of the sulfamoyl group .
Industrial Production Methods: the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 5’-O-(L-Cysteinylsulfamoyl)adenosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfamoyl and cysteinyl groups, which can act as reactive sites .
Common Reagents and Conditions: Common reagents used in the reactions of 5’-O-(L-Cysteinylsulfamoyl)adenosine include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products: The major products formed from the reactions of 5’-O-(L-Cysteinylsulfamoyl)adenosine depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .
Scientific Research Applications
5’-O-(L-Cysteinylsulfamoyl)adenosine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the reactivity of sulfamoyl groups. In biology, it serves as a tool to investigate the role of adenosine derivatives in cellular processes.
Mechanism of Action
The mechanism of action of 5’-O-(L-Cysteinylsulfamoyl)adenosine involves its interaction with specific molecular targets, such as enzymes involved in adenosine metabolism. The compound can inhibit the activity of these enzymes, leading to alterations in cellular processes. The sulfamoyl group plays a crucial role in this inhibition by mimicking the natural substrates of the enzymes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5’-O-(L-Cysteinylsulfamoyl)adenosine include other sulfamoyl adenosine derivatives, such as 5’-O-(L-Threonylsulfamoyl)adenosine and 5’-O-(L-Serinylsulfamoyl)adenosine .
Uniqueness: What sets 5’-O-(L-Cysteinylsulfamoyl)adenosine apart from its similar compounds is the presence of the L-cysteinyl group, which imparts unique reactivity and biological activity. This makes it a valuable compound for studying the effects of sulfamoyl groups in various chemical and biological contexts .
Properties
Molecular Formula |
C13H19N7O7S2 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2R)-2-amino-3-sulfanylpropanoyl]sulfamate |
InChI |
InChI=1S/C13H19N7O7S2/c14-5(2-28)12(23)19-29(24,25)26-1-6-8(21)9(22)13(27-6)20-4-18-7-10(15)16-3-17-11(7)20/h3-6,8-9,13,21-22,28H,1-2,14H2,(H,19,23)(H2,15,16,17)/t5-,6+,8+,9+,13+/m0/s1 |
InChI Key |
FTSDEWPMACCNGN-YTMOPEAISA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)[C@H](CS)N)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CS)N)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


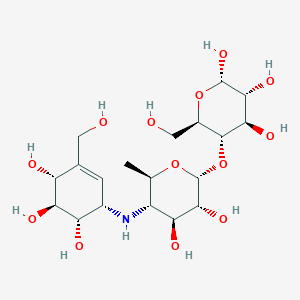
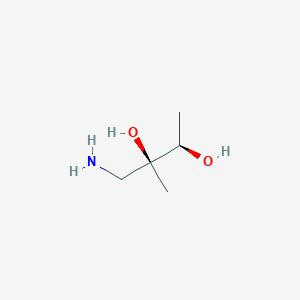
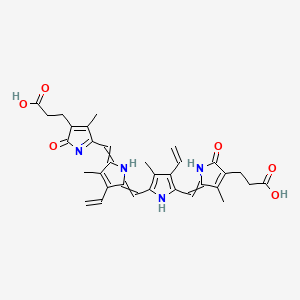
![cis-[4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B10777522.png)
![[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-5-[8-(dimethylamino)-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl]-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B10777532.png)
![(2R,3R,4R,5R)-3,4-Dihydroxy-N,N'-bis[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-YL]-2,5-bis(2-phenylethyl)hexanediamide](/img/structure/B10777540.png)
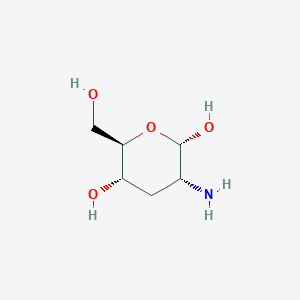
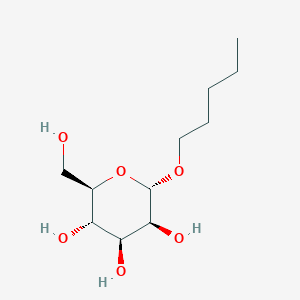
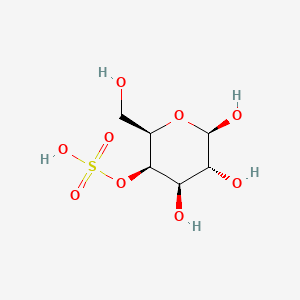
![[(2S,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777567.png)
![4-(2-Amino-ethoxy)-2-[(3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-but-3-enoic acid](/img/structure/B10777572.png)

![4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino}hexopyranose](/img/structure/B10777584.png)
